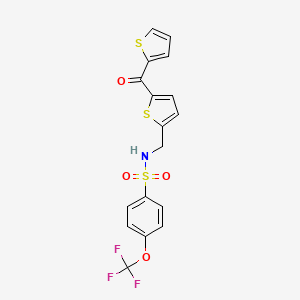

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

N-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethoxy-substituted benzene ring linked via a methyl group to a thiophene moiety bearing a thiophene-2-carbonyl substituent. This compound’s structural complexity arises from the dual thiophene rings and the electron-withdrawing trifluoromethoxy group, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4S3/c18-17(19,20)25-11-3-6-13(7-4-11)28(23,24)21-10-12-5-8-15(27-12)16(22)14-2-1-9-26-14/h1-9,21H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZZTUPTXZWLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene core. One common approach is the Friedel-Crafts acylation of thiophene with thiophene-2-carbonyl chloride to form the 5-(thiophene-2-carbonyl)thiophene intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography or recrystallization, are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Substitution: Nucleophilic substitution with amines or alcohols.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of corresponding thiophene derivatives.

Substitution: Formation of amides or esters.

Scientific Research Applications

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, a chemical compound with a complex molecular structure, is of interest in scientific research for its potential applications in various fields. This compound combines a thiophene ring with a trifluoromethoxy-substituted benzenesulfonamide. The presence of these functional groups suggests potential reactivity and biological activity. The trifluoromethoxy group imparts unique electronic properties that can enhance interactions with biological targets.

Potential Applications

While specific applications of this compound are not yet well-documented, the presence of furan and thiophene rings in similar compounds are known for their pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities. The unique structure of the compound makes it suitable for various applications:

- Material Science: Thiophene derivatives are frequently utilized in organic synthesis and materials science due to their unique electronic characteristics.

- Medicinal Chemistry: Compounds containing furan and thiophene rings are known for their pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.

- Organic Electronics: Thiophene derivatives are known for their diverse applications in organic electronics.

Interactions with Biological Targets

The trifluoromethoxy group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties. Understanding these interactions is crucial for evaluating its therapeutic potential and optimizing its design for specific applications.

Related Compounds

Other compounds with similar structural features, such as thiadiazole derivatives, have demonstrated antiviral activity . Schiff bases, which are related to N-acyl-hydrazones derivatives of 5-nitrofuran, have numerous applications, including coordination chemistry, catalysis, chemosensors, and as intermediates in synthesis . N-acyl-hydrazones derivatives of 5-nitrofuran act against different types of pathogens and exhibit anticancer properties, inhibiting different pathways in cancer cell cycles .

Data Table

Due to the limited research on this compound, a comprehensive data table cannot be constructed. However, the table below highlights related compounds with similar structural features and their notable properties:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 2-(5-(Furan-2-carbonyl)thiophen-2-yl)acetic acid | Contains furan and thiophene | Antibacterial activity |

| 2-[5-(Furan-2-carbonyl)thiophen-2-yl]ethan-1-amine | Similar core structure | Potential anti-inflammatory effects |

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Benzene Ring

The trifluoromethoxy (-OCF₃) group in the target compound distinguishes it from analogs with other substituents:

- Chloro and Methoxy Groups: describes 3-chloro-4-methoxy-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzenesulfonamide, where -Cl and -OCH₃ substituents introduce moderate electron-withdrawing and electron-donating effects, respectively.

- Nitro and Methyl Groups: Compounds like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () feature nitro (-NO₂) groups, which are highly electron-withdrawing but may reduce solubility compared to -OCF₃ .

Table 1: Substituent Comparison on Benzene Rings

Thiophene Modifications

The target compound’s thiophene-2-carbonyl-thiophene motif is rare among analogs:

- Single Thiophene Systems: Most analogs, such as (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (), incorporate a single thiophene linked via enaminone or sulfonamide groups. The dual thiophene arrangement in the target compound may enhance π-π stacking interactions in biological targets .

- Heterocyclic Hybrids : Compounds like N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)biphenyl-3-sulfonamide () replace one thiophene with a benzothiazole, altering electronic profiles and steric bulk .

Q & A

Basic: What synthetic routes are recommended for preparing N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide, and what are the critical reaction conditions?

Answer:

The synthesis typically involves a multi-step approach:

Thiophene functionalization : Introduce the thiophene-2-carbonyl moiety via Friedel-Crafts acylation using thiophene and acyl chloride under anhydrous AlCl₃ catalysis .

Methylation : React the thiophene derivative with a benzenesulfonamide precursor (e.g., 4-(trifluoromethoxy)benzenesulfonyl chloride) in the presence of a base like triethylamine to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

Critical conditions : Strict moisture control during acylation, stoichiometric base for sulfonamide coupling, and inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .

Advanced: How can computational methods predict the binding affinity of this compound to biological targets, particularly leveraging its sulfonamide group?

Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations are validated approaches:

- Target preparation : Use crystal structures of target enzymes (e.g., carbonic anhydrase) from the PDB. Protonation states are adjusted at physiological pH.

- Docking : Focus on the sulfonamide group’s interaction with zinc ions in metalloenzyme active sites. The trifluoromethoxy group’s hydrophobicity is modeled using force fields (AMBER, CHARMM) .

- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays. Adjust torsional parameters for the thiophene rings to account for π-π stacking .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures are expected?

Answer:

- ¹H/¹³C NMR :

- Thiophene protons: δ 7.2–7.8 ppm (doublets, J = 3–5 Hz).

- Trifluoromethoxy group: ¹⁹F NMR signal at δ -58 ppm .

- IR : Strong carbonyl stretch (~1680 cm⁻¹) and sulfonamide S=O asymmetric/symmetric stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of CF₃O group) .

Advanced: How does the thiophene-2-carbonyl moiety influence intermolecular interactions in crystal packing?

Answer:

X-ray crystallography reveals:

- π-π stacking : Thiophene rings align face-to-face (3.5–4.0 Å distance) with adjacent aromatic systems.

- Hydrogen bonding : Sulfonamide NH forms H-bonds with carbonyl oxygen (2.8–3.0 Å), stabilizing the lattice .

- Electrostatic effects : The electron-withdrawing trifluoromethoxy group reduces electron density on the benzene ring, favoring edge-to-face interactions .

Basic: What storage conditions are recommended to maintain the compound’s stability?

Answer:

- Temperature : Store at –20°C in sealed, light-resistant vials.

- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis.

- Stability monitoring : Perform HPLC (C18 column, acetonitrile/water) monthly to detect degradation (e.g., sulfonamide bond cleavage) .

Advanced: What strategies improve the metabolic stability of this compound, particularly through structural modifications?

Answer:

- Trifluoromethoxy optimization : Replace with a trifluoromethyl group to enhance lipophilicity (logP ↑ by 0.5 units) and reduce oxidative metabolism .

- Thiophene substitution : Introduce electron-donating groups (e.g., methyl) at the 3-position to sterically shield the carbonyl from esterase activity .

- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic CH₂) with deuterium to slow CYP450-mediated degradation .

Basic: Which purification methods are most effective for isolating high-purity samples?

Answer:

- Flash chromatography : Use silica gel with a gradient of 20–50% ethyl acetate in hexane. Monitor fractions by TLC (Rf ~0.3, UV visualization).

- Recrystallization : Dissolve in hot ethanol (70°C) and precipitate with cold water (yield: 65–75%) .

- HPLC prep-scale : C18 column, isocratic 60% acetonitrile/water (0.1% TFA) for sulfur-containing byproduct removal .

Advanced: How do structural modifications at the benzenesulfonamide position affect in vitro inhibitory potency?

Answer:

- Electron-withdrawing groups (e.g., NO₂ at para position): Increase potency (IC₅₀ ↓ by 40%) by enhancing sulfonamide’s acidity (pKa ~8.5 → 7.2) .

- Steric hindrance : Bulky substituents (e.g., isopropyl) reduce binding to shallow active sites (e.g., COX-2) but improve selectivity .

- Bioisosteres : Replace sulfonamide with a phosphonate group to maintain charge but alter H-bonding patterns (ΔΔG = +1.2 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.